![molecular formula C20H17NO2S B14440481 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78490-01-4](/img/structure/B14440481.png)
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family, which is known for its diverse range of biological and chemical properties. Phenoxazines are nitrogen-oxygen heterocyclic compounds widely used as dyes and pigments. Recently, they have been found to exhibit broad-spectrum pharmacological activities, including antibacterial, antitumor, and antituberculosis effects .
Preparation Methods
The synthesis of 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in the presence of an anhydrous base . This reaction typically occurs under reflux conditions in a solvent such as benzene. The resulting intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce the butylsulfanyl group .
Chemical Reactions Analysis
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets such as penicillin-binding proteins (PBPs) in bacteria. By binding to these proteins, the compound inhibits bacterial cell wall synthesis, leading to cell lysis and death . Additionally, its antitumor activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
6-Chlorobenzo[a]phenoxazin-5-one: This compound has similar antibacterial and antitumor properties but lacks the butylsulfanyl group, which may affect its pharmacological activity.
8,10-Diazabenzo[a]phenoxazone sulphonamides: These derivatives exhibit antimicrobial activity and are structurally similar but contain sulfonamide groups instead of the butylsulfanyl group.
tert-Butylsulfanylphthalonitriles: These compounds are used in industrial applications and have similar structural features but differ in their functional groups and specific applications.
Properties
CAS No. |
78490-01-4 |
---|---|
Molecular Formula |
C20H17NO2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-butylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17NO2S/c1-2-3-12-24-20-18(22)14-9-5-4-8-13(14)17-19(20)23-16-11-7-6-10-15(16)21-17/h4-11H,2-3,12H2,1H3 |
InChI Key |
JBGVFNYCWZUGPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.